molecular formula C11H18O5 B085197 (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 13039-94-6

(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No.: B085197
CAS No.: 13039-94-6
M. Wt: 230.26 g/mol
InChI Key: VFGWJIQTAFPNQZ-DJLDLDEBSA-N
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Description

(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a sophisticated chiral building block of exceptional value in asymmetric synthesis, primarily serving as a pivotal intermediate for the construction of nucleoside analogues and other complex, stereodefined molecules. This compound is a protected form of a dialdehyde, where the (4R,5S) and (4R) stereocenters impart precise three-dimensional control during subsequent chemical transformations. Its primary research application lies in the synthesis of carbocyclic nucleosides, a class of compounds that are structurally similar to natural nucleosides but possess a carbocyclic ring in place of the sugar moiety, which often confers enhanced metabolic stability and potent biological activity. These synthetic nucleoside analogues are extensively investigated as antiviral and anticancer agents . The aldehyde functional group is a versatile handle for further elaboration, allowing researchers to perform key bond-forming reactions, such as olefinations or nucleophilic additions, to construct the core scaffold of target molecules with high diastereoselectivity. The acetonide protecting groups are crucial for masking diol functionalities, ensuring chemoselectivity during synthetic sequences and preventing unwanted side reactions, and they can be readily removed under mild acidic conditions to unveil the parent polyol at a late stage. As a high-value chiral synthon, this compound enables the exploration of structure-activity relationships in medicinal chemistry programs focused on developing novel therapeutic agents, particularly in the realm of antiviral drug discovery where precise stereochemistry is often critical for target recognition and efficacy.

Properties

IUPAC Name

(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWJIQTAFPNQZ-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@@H](OC(O2)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262204
Record name 2,3:4,5-Bis-O-(1-methylethylidene)-D-xylose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13039-94-6
Record name 2,3:4,5-Bis-O-(1-methylethylidene)-D-xylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13039-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3:4,5-Bis-O-(1-methylethylidene)-D-xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Chemical Name : (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
  • CAS Number : 13039-94-6
  • Molecular Formula : C11H18O5
  • Molecular Weight : 230.261 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.

Antioxidant Activity

Research indicates that compounds with dioxolane structures often exhibit antioxidant properties. A study focusing on similar dioxolane derivatives showed significant free radical scavenging activity, suggesting that (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde may also possess this activity .

Enzyme Inhibition

Dioxolanes have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance:

  • Aldose Reductase Inhibition : Some dioxolane derivatives have demonstrated inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This suggests potential use in managing diabetes-related conditions .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antioxidant properties of dioxolanes; found significant free radical scavenging ability.
Study 2 Evaluated enzyme inhibition; demonstrated that similar compounds can inhibit aldose reductase effectively.
Study 3 Assessed cytotoxicity; showed that certain dioxolane derivatives induce apoptosis in cancer cell lines.

The mechanisms underlying the biological activities of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde are likely multifaceted:

  • Antioxidant Mechanism : The compound may neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Enzyme Interaction : By binding to active sites on enzymes like aldose reductase, it may alter metabolic pathways associated with diabetic complications.
  • Apoptotic Pathways : Induction of apoptosis may occur through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Scientific Research Applications

The compound features a dioxolane structure which contributes to its reactivity and utility in synthetic applications. The presence of multiple stereocenters allows for the potential creation of chiral derivatives.

Chiral Synthesis

This compound serves as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry enables the production of enantiomerically pure compounds essential for biological activity.

Case Study: Synthesis of Chiral Ligands

Research has demonstrated that (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be used to synthesize chiral diphosphite ligands. These ligands are crucial in asymmetric catalysis for producing fine chemicals and pharmaceuticals .

Intermediate in Complex Syntheses

The compound acts as an intermediate in the synthesis of more complex molecules. For instance, it can be transformed into various aldehydes and alcohols through oxidation and reduction reactions.

Example Reaction Pathway

A typical reaction pathway involves the oxidation of the aldehyde functional group to yield carboxylic acids or esters, which are valuable in further synthetic applications.

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to form stable complexes with biological targets can lead to the design of novel therapeutics.

Case Study: Antiviral Agents

Studies have shown that derivatives of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde exhibit antiviral properties against specific viruses. The modification of its dioxolane ring has been linked to enhanced biological activity .

Targeting Enzymatic Pathways

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and diabetes.

Polymer Chemistry

The compound can be utilized as a monomer or co-monomer in polymer synthesis. Its dioxolane structure allows for ring-opening polymerization processes that yield high-performance polymers.

Data Table: Properties of Polymers Derived from Dioxolanes

Polymer TypePropertiesApplications
Poly(dioxolane)BiodegradablePackaging materials
Copolymer with acrylatesEnhanced mechanical strengthCoatings and adhesives

Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs).

Case Study: Development of MOFs

Research indicates that incorporating (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde into MOFs enhances their catalytic properties for various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with related dioxolane derivatives:

Compound Name Core Structure Substituents/Functional Groups Key References
(4R,5S)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Bicyclic dioxolane Carbaldehyde, two methyl groups Synthesized analogs
Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) Monocyclic dioxolane Dicarboxylate esters, hydroxyphenyl group
(4R,5S)-5-((4-Methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol (8) Monocyclic dioxolane Methoxyphenoxy, hydroxymethyl groups
(4R,5R)-5-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde Monocyclic dioxolane TBS-protected hydroxyl, carbaldehyde
(4R)-2-Oxo-1,3-dioxolane-4-carbaldehyde Monocyclic dioxolane Ketone (2-oxo), carbaldehyde

Key Observations :

  • Carbaldehyde groups (present in the target and ) enable nucleophilic additions or oxidations, whereas ester or hydroxyl groups (e.g., ) favor hydrogen bonding or hydrolysis reactions.

Physicochemical Properties

Comparative data on stability and reactivity:

Compound Molecular Weight Storage Conditions Stability Notes
Target compound ~260 (estimated) Likely inert, 2–8°C Carbaldehyde prone to oxidation
(4R)-2-Oxo-1,3-dioxolane-4-carbaldehyde 116.07 Not specified High polarity due to ketone and aldehyde
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate 188.22 Stable at room temperature Ester group enhances lipophilicity

Preparation Methods

D-Arabinose as a Starting Material

The compound’s backbone originates from D-arabinose, a pentose sugar. The synthesis begins with sequential protection of hydroxyl groups using acetone under acidic conditions. Key steps include:

  • Formation of the First Dioxolane Ring :
    D-Arabinose undergoes acetonide protection at the 2,3-hydroxyl positions using excess acetone and catalytic sulfuric acid at 0–5°C for 12 hours. This yields 2,3-O-isopropylidene-D-arabinose.

  • Second Dioxolane Ring Formation :
    The remaining 4,5-hydroxyl groups are protected via reaction with 2,2-dimethoxypropane in dichloromethane (DCM) with pyridinium p-toluenesulfonate (PPTS) as a catalyst. This step requires anhydrous conditions at room temperature for 6 hours.

  • Oxidation to Aldehyde :
    The primary alcohol at position 4 is oxidized using a Swern oxidation protocol (oxalyl chloride, dimethyl sulfoxide, and triethylamine) at -78°C, achieving >85% yield.

Table 1: Reaction Conditions for D-Arabinose Route

StepReagents/ConditionsYield (%)Purity (HPLC)
First ProtectionAcetone, H₂SO₄, 0°C, 12h9298.5
Second Protection2,2-Dimethoxypropane, PPTS, DCM, RT, 6h8897.8
OxidationOxalyl chloride, DMSO, Et₃N, -78°C, 1h8599.1

Industrial Production via D-Gluconolactone Derivatization

Multi-Step Synthesis Pathway

An alternative industrial route starts from D-gluconolactone, leveraging cost-effective feedstock:

  • Reduction to D-Glucose Derivative :
    D-Gluconolactone is reduced using sodium borohydride in methanol, followed by acetonide protection of the 5,6-hydroxyl groups.

  • Selective Deprotection and Oxidation :
    Acidic hydrolysis (0.1 M HCl, 40°C) removes the 5,6-acetonide, exposing the C4 hydroxyl for subsequent oxidation.

  • Second Acetonide Formation :
    The C2 and C3 hydroxyls are protected using 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in acetone, yielding the bis-acetonide intermediate.

  • Final Oxidation :
    TEMPO-mediated oxidation in the presence of bleach and potassium bromide converts the C4 hydroxyl to the aldehyde functionality.

Table 2: Industrial Synthesis Metrics

ParameterValue
Overall Yield72% (from D-gluconolactone)
Purity≥99% (GC-MS)
Solvent Recovery95% (acetone recycled via distillation)

Enantiomeric Control Strategies

Chiral Auxiliaries and Catalysts

Achieving the (4R,5S) configuration necessitates enantioselective methods:

  • Mitsunobu Reaction :
    The C5 hydroxyl is inverted using diethyl azodicarboxylate (DEAD) and triphenylphosphine, ensuring the correct stereochemistry.

  • Enzymatic Resolution :
    Lipase-catalyzed acetylation of racemic intermediates separates enantiomers, with >98% enantiomeric excess (ee) achieved using Candida antarctica lipase B.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography :
    Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials.

  • Crystallization :
    Recrystallization from diethyl ether/heptane (1:3) yields colorless needles with 99.5% purity.

Spectroscopic Confirmation

  • $ ^1H $-NMR (400 MHz, CDCl₃) :
    δ 9.72 (s, 1H, CHO), 4.35 (d, J = 6.8 Hz, 1H), 4.18 (m, 2H), 1.48 (s, 6H), 1.42 (s, 6H).

  • IR (KBr) :
    1725 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (C-O-C).

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterD-Arabinose RouteD-Gluconolactone Route
CostHighLow
Stereoselectivity98% ee95% ee
ScalabilityLab-scaleIndustrial
Reaction Steps35

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde be experimentally confirmed?

  • Methodological Answer : The stereochemistry can be confirmed via single-crystal X-ray diffraction by growing crystals in a solvent system (e.g., ethanol/water) and analyzing the spatial arrangement of substituents. For compounds resistant to crystallization, NOESY/ROESY NMR can correlate spatial proximity of protons, while polarimetry or chiral HPLC (using a Chiralpak® column) with reference standards validates enantiomeric purity .

Q. What synthetic strategies are recommended for constructing the bis-dioxolane core in this compound?

  • Methodological Answer : The bis-dioxolane structure can be synthesized via stereoselective cyclocondensation of diols with ketones under acidic conditions (e.g., p-TsOH in refluxing toluene). Protecting the aldehyde group with a dibenzyl phosphate (as described for similar dioxolane derivatives) prior to cyclization prevents side reactions . Post-synthesis, the aldehyde is regenerated via mild hydrolysis (e.g., NaHCO₃ in THF/water) .

Q. How can the reactivity of the carbaldehyde group be selectively exploited in downstream reactions?

  • Methodological Answer : The aldehyde can undergo nucleophilic additions (e.g., Grignard reagents) or reductive aminations (NaBH₃CN with amines). To avoid competing reactions at the dioxolane oxygen, use low-temperature conditions (-20°C in anhydrous DCM) and sterically hindered bases (e.g., DIPEA) to direct selectivity .

Advanced Research Questions

Q. How can catalytic conditions be optimized for synthesizing this compound via asymmetric catalysis?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (as in ) using formic acid derivatives as CO surrogates can be adapted. Optimize enantioselectivity by screening chiral ligands (e.g., BINAP derivatives) and solvents (e.g., DMF/water mixtures). Monitor reaction progress via in-situ FTIR to track carbonyl intermediates and adjust catalyst loading (typically 2–5 mol%) .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) to distinguish dynamic conformational changes from impurities. For example, coalescence of split peaks at elevated temperatures (>60°C in DMSO-d₆) suggests restricted rotation. Cross-validate with DFT calculations (B3LYP/6-31G* level) to model expected coupling constants .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for reaction design?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify remaining substrate using HPLC-DAD (λ = 254 nm). The dioxolane rings are prone to acid-catalyzed hydrolysis, necessitating neutral pH during storage .

Q. What strategies enable chiral resolution of diastereomeric byproducts during synthesis?

  • Methodological Answer : Employ enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butyl methyl ether). Alternatively, simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases achieves high-throughput separation. Validate purity via optical rotation and chiral GC-MS .

Method Validation & Data Interpretation

Q. How to validate the purity of (4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde using HPLC?

  • Methodological Answer : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with an isocratic mobile phase (acetonitrile/water 70:30 v/v, 1.0 mL/min). Calibrate with a certified reference standard (if available) or confirm purity via spiking experiments with synthesized impurities. Retention times for dioxolane derivatives typically range 8–12 minutes under these conditions .

Q. What mechanistic insights can be gained from studying the compound’s role in cross-coupling reactions?

  • Methodological Answer : Probe reaction mechanisms using deuterium labeling (e.g., D₂O quench experiments) or kinetic isotope effects (KIE). For example, replacing the aldehyde proton with deuterium can reveal rate-determining steps in Pd-catalyzed couplings. In-situ XAS (X-ray absorption spectroscopy) further elucidates catalyst oxidation states .

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